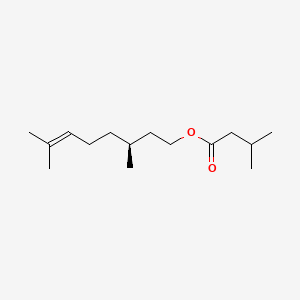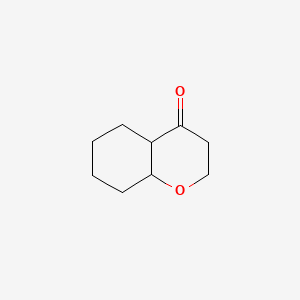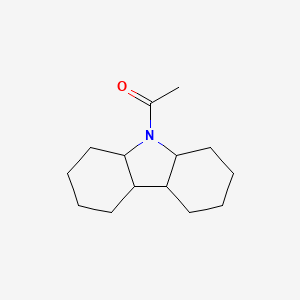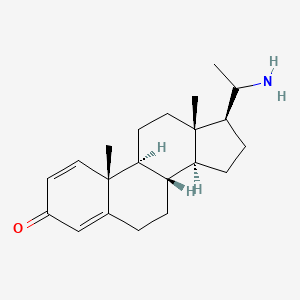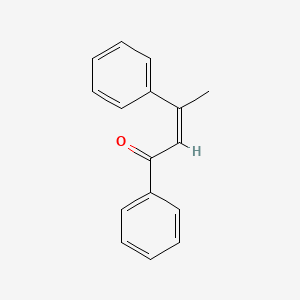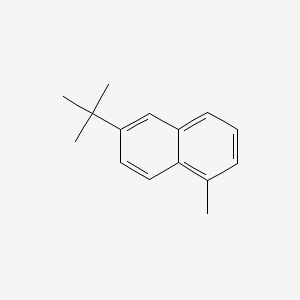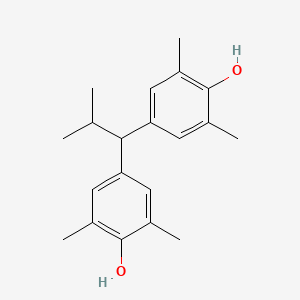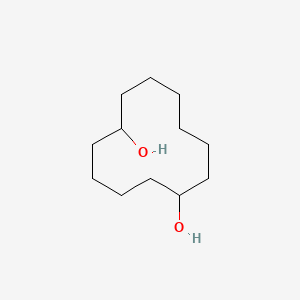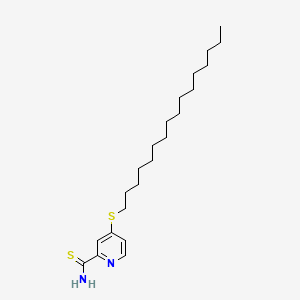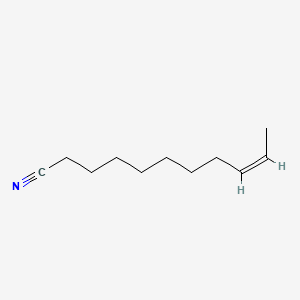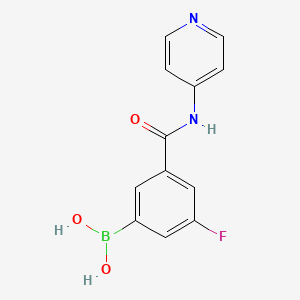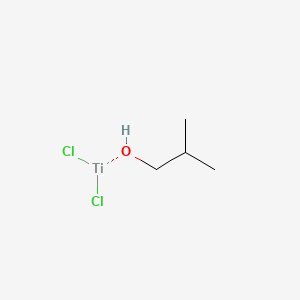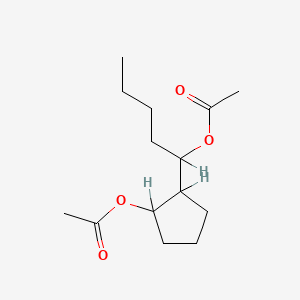
1-(2-Acetoxycyclopentyl)pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetoxycyclopentyl)pentyl acetate is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclopentane, featuring an acetoxy group attached to the cyclopentyl ring and an acetate group attached to the pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Acetoxycyclopentyl)pentyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(2-hydroxycyclopentyl)pentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Acetoxycyclopentyl)pentyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(2-hydroxycyclopentyl)pentanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Hydrolysis: 1-(2-hydroxycyclopentyl)pentanol and acetic acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetoxycyclopentyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Acetoxycyclopentyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy and acetate groups can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Acetoxycyclopentyl)pentyl acetate can be compared with other similar compounds, such as:
1-(2-Hydroxycyclopentyl)pentyl acetate: Differing by the presence of a hydroxy group instead of an acetoxy group.
1-(2-Acetoxycyclopentyl)butyl acetate: Differing by the length of the alkyl chain.
Cyclopentyl acetate: Lacking the additional pentyl chain.
Uniqueness: this compound is unique due to its specific combination of a cyclopentyl ring with both acetoxy and acetate groups, providing distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
84812-67-9 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
[2-(1-acetyloxypentyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H24O4/c1-4-5-8-13(17-10(2)15)12-7-6-9-14(12)18-11(3)16/h12-14H,4-9H2,1-3H3 |
InChI-Schlüssel |
ONAHSEWODDXPPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1CCCC1OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


